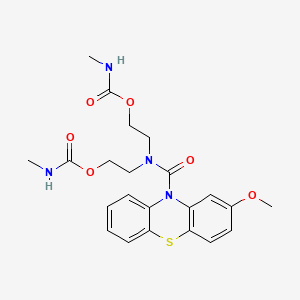
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenothiazine Core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Functionalization with Methylamino and Methoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl): Similar structure but lacks the methylamino and methoxy groups.
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl): Contains phenylamino groups instead of methylamino groups.
Uniqueness
The uniqueness of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- lies in its specific functional groups, which confer distinct chemical properties and potential applications. The presence of the methylamino and methoxy groups may enhance its pharmacological activity and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
65241-08-9 |
|---|---|
Formule moléculaire |
C22H26N4O6S |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(methylcarbamoyloxy)ethyl]amino]ethyl N-methylcarbamate |
InChI |
InChI=1S/C22H26N4O6S/c1-23-20(27)31-12-10-25(11-13-32-21(28)24-2)22(29)26-16-6-4-5-7-18(16)33-19-9-8-15(30-3)14-17(19)26/h4-9,14H,10-13H2,1-3H3,(H,23,27)(H,24,28) |
Clé InChI |
JQUDQNNLRWHNJH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCCN(CCOC(=O)NC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






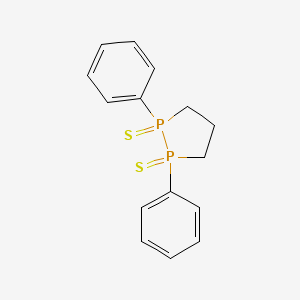
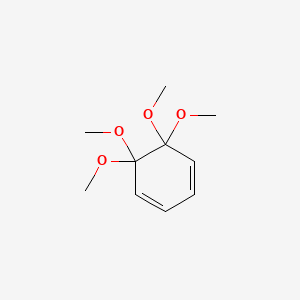

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
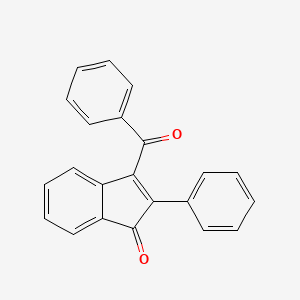
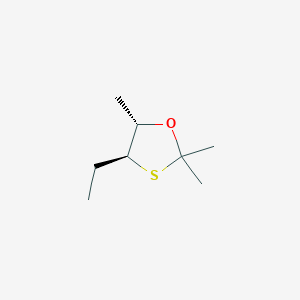

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)


